molecular formula C15H22O3 B15160560 Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate CAS No. 835597-74-5

Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate

Cat. No.: B15160560
CAS No.: 835597-74-5
M. Wt: 250.33 g/mol
InChI Key: XUHRJZLFKKEFIR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate is a spirocyclic compound characterized by a bicyclic system where two six-membered rings (spiro[5.5]) share a single central atom. The molecule features an ester functional group (ethyl carboxylate) and a ketone (1-oxo group), with a methyl substituent at the 3-position. Its spiro architecture imparts unique steric and electronic properties, distinguishing it from conventional fused or bridged bicyclic systems.

Properties

CAS No.

835597-74-5

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 3-methyl-5-oxospiro[5.5]undec-3-ene-4-carboxylate

InChI

InChI=1S/C15H22O3/c1-3-18-14(17)12-11(2)7-10-15(13(12)16)8-5-4-6-9-15/h3-10H2,1-2H3

InChI Key

XUHRJZLFKKEFIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCC2(C1=O)CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure and formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related derivatives, particularly those with bicyclic frameworks or analogous substituents. Below is a detailed analysis:

Core Structural Differences

  • Spiro vs. Fused Bicyclic Systems: Unlike fused bicyclic compounds (e.g., tetrahydroisoquinolines in ), the spiro[5.5] system in the target compound lacks shared bonds between rings, resulting in reduced ring strain and distinct conformational flexibility. For example, Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) features a fused bicyclic structure with planar aromaticity, whereas the spiro system adopts puckered conformations described by Cremer-Pople parameters (e.g., ring puckering amplitude q and phase angle φ) .

Substituent Effects

  • Ester Groups :
    The ethyl carboxylate group in the target compound is structurally analogous to that in 6d and 6h (). However, its positioning on a spiro carbon may alter electronic delocalization compared to fused systems.
  • Methyl and Ketone Substituents :
    The 3-methyl and 1-oxo groups introduce steric hindrance and electron-withdrawing effects, respectively. Similar substituents in compounds like 6e (methylsulfonyl) and 6g (acetyl) demonstrate how electronic modifications influence reactivity, but the spiro system’s rigidity may modulate these effects differently .

Conformational Analysis

  • Ring Puckering: Cremer-Pople coordinates () provide a quantitative framework for comparing ring puckering. For instance, monocyclic systems (e.g., cyclopentane) exhibit pseudorotation, while spiro systems like the target compound likely display restricted puckering due to the shared spiro atom. This contrasts with fused bicyclic compounds (e.g., 6d–6h), where puckering is influenced by adjacent ring strain .

Physicochemical Properties

  • Reactivity and Stability :
    The spiro system’s reduced ring strain may enhance thermal stability compared to fused bicyclic compounds. However, the ketone group’s electron-withdrawing nature could increase susceptibility to nucleophilic attack relative to ester-only analogs like 6d.
  • Tools like SHELXTL () would be critical for refining such structures .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Conformational Flexibility
Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate Spiro[5.5] bicyclic 3-methyl, 1-oxo, ethyl carboxylate Ester, ketone Moderate (spiro rigidity)
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Fused bicyclic 6,7-dimethoxy, 1-methyl Ester Low (planar aromaticity)
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Fused bicyclic 6,7-dimethoxy, 1-phenyl, acetyl Ketone, ether Moderate (puckered rings)

Implications for Chemical Modeling

The lumping strategy () groups compounds with similar structures for computational efficiency. However, the unique spiro architecture of this compound suggests it should be treated as a distinct entity in reaction networks, as its steric and electronic profiles differ markedly from fused or monocyclic analogs .

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